RIPK1-IN-18 (sulfate hydrate)
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Overview
Description
RIPK1-IN-18 (sulfate hydrate) is a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound is primarily used in scientific research to study autoimmune diseases and other conditions where RIPK1 plays a critical role. RIPK1 is a key mediator of cell death and inflammation, making it a significant target for therapeutic interventions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of RIPK1-IN-18 (sulfate hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
RIPK1-IN-18 (sulfate hydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary but often involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
RIPK1-IN-18 (sulfate hydrate) has a wide range of scientific research applications:
Chemistry: Used to study the mechanisms of RIPK1 inhibition and to develop new inhibitors with improved efficacy.
Biology: Helps in understanding the role of RIPK1 in cell death and inflammation, providing insights into various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Used in the development of new drugs and therapeutic agents targeting RIPK1
Mechanism of Action
RIPK1-IN-18 (sulfate hydrate) exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways involved in cell death and inflammation. The compound binds to a unique hydrophobic pocket in the allosteric regulatory domain of RIPK1, stabilizing it in an inactive conformation .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1 (Nec-1): Another RIPK1 inhibitor that binds to the allosteric pocket of RIPK1.
Necrostatin-34 (Nec-34): A compound that synergizes with Nec-1 to inhibit RIPK1.
GSK’547: A selective RIPK1 inhibitor with a different binding mechanism.
Uniqueness
RIPK1-IN-18 (sulfate hydrate) is unique due to its high binding affinity and specificity for RIPK1. Unlike some other inhibitors, it does not signal through tumor necrosis factor receptor 2 (TNFR2), making it safer for use in the central nervous system .
Properties
Molecular Formula |
C22H20F4N6O7S |
---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]-7,8-dihydro-1,6-naphthyridin-5-one;sulfuric acid;hydrate |
InChI |
InChI=1S/C22H16F4N6O2.H2O4S.H2O/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32;1-5(2,3)4;/h1-3,6-10H,4-5,11H2,(H2,27,30);(H2,1,2,3,4);1H2 |
InChI Key |
BWCCYGOIZVIBPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F.O.OS(=O)(=O)O |
Origin of Product |
United States |
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